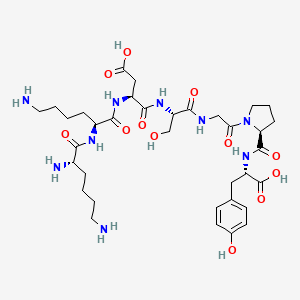

Lys-Lys-Asp-Ser-Gly-Pro-Tyr

Vue d'ensemble

Description

“Lys-Lys-Asp-Ser-Gly-Pro-Tyr” is a peptide composed of seven amino acids: Lysine (Lys), Aspartic acid (Asp), Serine (Ser), Glycine (Gly), Proline (Pro), and Tyrosine (Tyr). Each of these amino acids has unique properties. For instance, Lysine is positively charged, Aspartic acid is negatively charged, and Glycine is the smallest amino acid .

Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the conformation of its peptide bonds. The peptide bonds are planar and exhibit partial double-bond character, which restricts the flexibility of the peptide chain . The specific molecular structure of “Lys-Lys-Asp-Ser-Gly-Pro-Tyr” would require further computational or experimental analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are influenced by its amino acid composition and sequence. These properties include solubility, charge, and hydrophobicity . Specific physical and chemical properties of “Lys-Lys-Asp-Ser-Gly-Pro-Tyr” are not reported in the current resources.Applications De Recherche Scientifique

Protein Sequence Analysis

Research on protein sequences involves analyzing various amino acid chains for their biological functions. For instance, the study of the bovine intestinal calcium-binding protein reveals a complex sequence, including amino acids like Lys, Ser, Gly, and Tyr, which contribute to the protein's biological activity and interaction with other molecules (Fullmer & Wasserman, 1981).

Peptide Structure and Function

Peptides, short chains of amino acids, are studied for their structural characteristics and biological functions. Research on peptides like dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2) provides insights into their role as agonists for specific receptors, such as the delta opioid receptor, illustrating the complex interactions between peptides and biological systems (Amiche et al., 1989).

Neuropeptides and Hormones

The amino acid sequence of neuropeptides and hormones is critical for their function. For example, a neuropeptide isolated from ovine hypothalamic tissues with a sequence including Lys and Asp has been found to significantly stimulate adenylate cyclase in rat anterior pituitary cell cultures (Miyata et al., 1989). This kind of research contributes to our understanding of how specific sequences influence the biological activity of peptides and hormones.

Enzymatic and Cellular Processes

The role of amino acid sequences in enzymatic and cellular processes is another area of interest. For example, studies on human acetylcholine receptor synthetic alpha-subunit peptides, which include sequences like Lys-Ser-Tyr, have shown their importance in inducing specific immune responses and are relevant to conditions like myasthenia gravis (McCormick et al., 1987).

Developmental Biology

Peptides with specific amino acid sequences also play crucial roles in developmental biology. For instance, a peptide sequence Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro has been shown to inhibit key developmental processes like amphibian gastrulation and avian neural crest cell migration, indicating the significant role of these sequences in embryonic development (Boucaut et al., 1984).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H55N9O12/c36-13-3-1-6-22(38)30(50)40-23(7-2-4-14-37)32(52)41-24(17-29(48)49)33(53)43-26(19-45)31(51)39-18-28(47)44-15-5-8-27(44)34(54)42-25(35(55)56)16-20-9-11-21(46)12-10-20/h9-12,22-27,45-46H,1-8,13-19,36-38H2,(H,39,51)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,48,49)(H,55,56)/t22-,23-,24-,25-,26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKLISXTIMPIQI-QCOJBMJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H55N9O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

793.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lys-Lys-Asp-Ser-Gly-Pro-Tyr | |

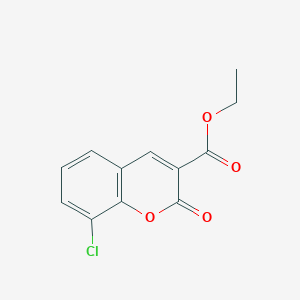

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dichlorobenzo[d]thiazol-4-amine](/img/structure/B3279887.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B3279906.png)

![2-[(1S)-1-Aminoethyl]-3-methylphenol](/img/structure/B3279909.png)

![6-Chloro-2-phenyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B3279932.png)